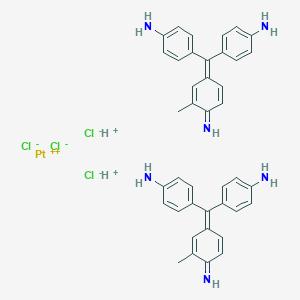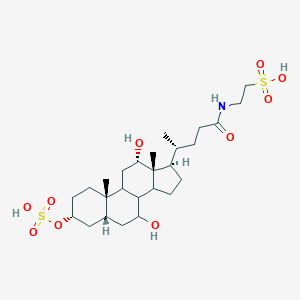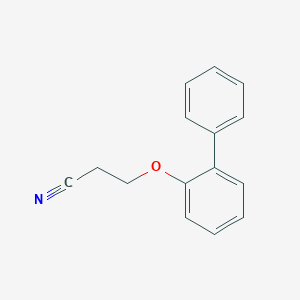
3-(2-Phenylphenoxy)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylphenoxy)propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPAP and is a member of the phenylpropylamine class of compounds. PPAP has been found to possess unique properties that make it a valuable tool for studying various biological processes and for drug discovery.
作用机制
PPAP acts by releasing dopamine from presynaptic neurons, leading to an increase in dopamine levels in the brain. This mechanism of action is similar to that of amphetamines, which are known to have dopamine-releasing properties.
生化和生理效应
PPAP has been found to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in mice, indicating its potential use as a stimulant. PPAP has also been found to have anxiolytic effects, reducing anxiety-like behavior in mice. In addition, PPAP has been found to have antidepressant-like effects, suggesting its potential use in the treatment of depression.
实验室实验的优点和局限性
One of the main advantages of using PPAP in lab experiments is its unique mechanism of action, which allows for the study of various biological processes. PPAP is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using PPAP is its potential for abuse due to its dopamine-releasing properties.
未来方向
There are several future directions for the study of PPAP. One potential area of research is the development of drugs that target the dopaminergic system for the treatment of neurological disorders. Another area of research is the study of PPAP's effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Additionally, the potential for abuse of PPAP should be further investigated to ensure its safe use in research.
合成方法
The synthesis of PPAP involves the reaction of 2-bromo-1-phenylethane with 2-hydroxybenzyl cyanide in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
PPAP has been extensively studied for its potential applications in drug discovery, particularly in the development of drugs for the treatment of neurological disorders such as Parkinson's disease and depression. PPAP has been found to possess dopamine-releasing properties, which makes it a potential candidate for the development of drugs that target the dopaminergic system.
属性
CAS 编号 |
125849-31-2 |
|---|---|
产品名称 |
3-(2-Phenylphenoxy)propanenitrile |
分子式 |
C15H13NO |
分子量 |
223.27 g/mol |
IUPAC 名称 |
3-(2-phenylphenoxy)propanenitrile |
InChI |
InChI=1S/C15H13NO/c16-11-6-12-17-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,12H2 |
InChI 键 |
ADVKDMDEYSPMIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCC#N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCC#N |
同义词 |
3-(2-Phenylphenoxy)propanenitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)


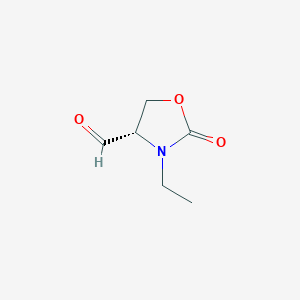
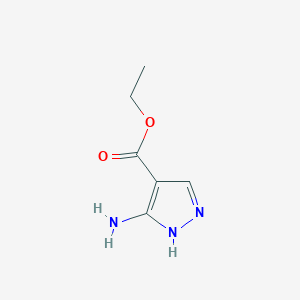



![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)
![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)
